molecular formula C4H11N5 B10858566 1-Carbamimidoyl-1,2-dimethylguanidine

1-Carbamimidoyl-1,2-dimethylguanidine

Cat. No.: B10858566
M. Wt: 129.16 g/mol
InChI Key: LJVNRPAERZRHDF-UHFFFAOYSA-N
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Description

Metformin extended-release (XR) is a widely used oral antihyperglycemic agent primarily prescribed for the management of type 2 diabetes mellitus. It belongs to the biguanide class of medications and is known for its ability to improve glycemic control without causing significant hypoglycemia. Metformin XR is designed to release the active ingredient slowly over time, allowing for once-daily dosing and improved patient compliance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metformin XR is synthesized through a series of chemical reactions involving the condensation of dimethylamine and cyanoguanidine. The reaction typically occurs under controlled conditions with the use of solvents and catalysts to ensure high yield and purity. The final product is then formulated into extended-release tablets using a dual polymer matrix that allows for the gradual release of the active ingredient .

Industrial Production Methods

Industrial production of metformin XR involves large-scale synthesis followed by granulation, compression, and coating processes. The granulation process ensures uniform particle size and distribution, while the compression and coating processes create the extended-release formulation. Quality control measures are implemented at each stage to ensure consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Metformin XR undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation products and substituted derivatives of metformin. These products are typically identified and quantified using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Scientific Research Applications

Metformin XR has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of drug release kinetics and formulation development.

    Biology: Investigated for its effects on cellular metabolism and insulin sensitivity.

    Medicine: Extensively studied for its role in managing type 2 diabetes, polycystic ovary syndrome (PCOS), and potential anti-cancer properties.

    Industry: Used in the development of extended-release formulations and combination therapies .

Mechanism of Action

Metformin XR exerts its effects through several mechanisms:

    Inhibition of Hepatic Glucose Production: Metformin reduces gluconeogenesis and glycogenolysis in the liver.

    Improvement of Insulin Sensitivity: It enhances insulin sensitivity in peripheral tissues, leading to increased glucose uptake and utilization.

    Reduction of Intestinal Glucose Absorption: Metformin decreases the absorption of glucose from the gastrointestinal tract.

    Activation of AMP-Activated Protein Kinase (AMPK): This pathway plays a crucial role in the regulation of glucose and lipid metabolism

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Metformin XR

Metformin XR stands out due to its extended-release formulation, which improves patient compliance by reducing the frequency of dosing. It also has a favorable safety profile compared to other biguanides, with a lower risk of lactic acidosis and gastrointestinal side effects .

Metformin XR continues to be a cornerstone in the management of type 2 diabetes and is the subject of ongoing research exploring its potential benefits in various medical conditions.

Properties

Molecular Formula

C4H11N5

Molecular Weight

129.16 g/mol

IUPAC Name

1-carbamimidoyl-1,2-dimethylguanidine

InChI

InChI=1S/C4H11N5/c1-8-4(7)9(2)3(5)6/h1-2H3,(H3,5,6)(H2,7,8)

InChI Key

LJVNRPAERZRHDF-UHFFFAOYSA-N

Canonical SMILES

CN=C(N)N(C)C(=N)N

Origin of Product

United States

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